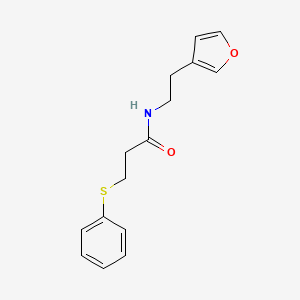

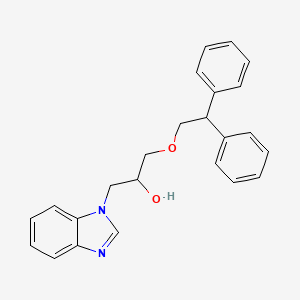

N-(2-(furan-3-yl)ethyl)-3-(phenylthio)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

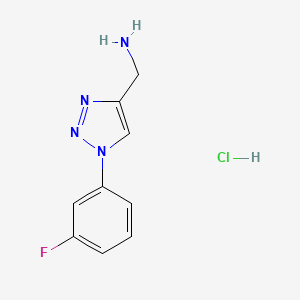

“N-(2-(furan-3-yl)ethyl)-3-(phenylthio)propanamide” is a compound that contains a furan ring and a phenylthio group. Furans are five-membered aromatic heterocycles containing one oxygen atom and four carbon atoms . They are key building blocks used in medicinal chemistry applications . The phenylthio group consists of a phenyl ring attached to a sulfur atom, which can contribute to the stability and reactivity of the compound.

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a furan-containing compound with a phenylthio-containing compound. Furans, thiophenes, and related azole analogs are readily available, stable, and easily functionalized . They can be used as intact scaffolds within the final target compound, or as convenient and flexible synthons for non-aromatic structural moieties .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, an ethyl chain, a propanamide group, and a phenylthio group. The furan ring is a five-membered aromatic heterocycle composed of one oxygen atom and four carbon atoms .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the furan ring and the phenylthio group. The furan ring can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the furan ring and the phenylthio group. For example, furan is a colorless, volatile, and somewhat toxic liquid that boils at 31.36° C .Scientific Research Applications

Dye-Sensitized Solar Cells

Phenothiazine derivatives with various conjugated linkers, including furan, have been synthesized and utilized in dye-sensitized solar cells (DSSCs). A study found that a derivative incorporating furan as a conjugated linker exhibited a significant improvement in solar energy-to-electricity conversion efficiency, highlighting the potential of such compounds in enhancing DSSC performance (Kim et al., 2011).

Root Growth-Inhibitory Activity

A series of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides demonstrated potent root growth-inhibitory activity towards rape seedlings. This finding suggests potential applications of these compounds in agriculture, particularly in weed management (Kitagawa & Asada, 2005).

Antimicrobial and Antioxidant Activities

Compounds containing furan rings have been studied for their antimicrobial and antioxidant activities. For instance, new 1,2,4-Triazole Schiff base and amine derivatives, including furan components, have shown effective antiurease and antioxidant activities, suggesting their potential in pharmaceutical applications (Sokmen et al., 2014).

Synthesis of Biobased Polyesters

The enzymatic polymerization of biobased compounds like 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has led to the creation of novel biobased furan polyesters. These materials, with applications in sustainable materials science, have shown promising physical properties (Jiang et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. Given the importance of furans and phenylthio compounds in medicinal chemistry , this compound could potentially be of interest in the development of new therapeutic agents.

properties

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c17-15(16-9-6-13-7-10-18-12-13)8-11-19-14-4-2-1-3-5-14/h1-5,7,10,12H,6,8-9,11H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJVGWLVJMAYLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NCCC2=COC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[4-(1H-imidazol-1-yl)phenyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2363480.png)

![(E)-5-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2363481.png)

![(5E)-3-(2-aminoethyl)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2363483.png)

![9-(furan-2-ylmethyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2363484.png)

![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2363493.png)

![2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B2363497.png)